molecular formula C12H18N4O4 B6191822 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1092491-23-0

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid

Cat. No. B6191822
CAS RN: 1092491-23-0
M. Wt: 282.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring. The tert-butoxycarbonyl (Boc) protecting group is used to protect the amine group of the pyrrolidine ring during the reaction. The Boc group is then removed using acid hydrolysis to yield the final product.", "Starting Materials": [ "4-pyrrolidin-2-yl-butyne-1,4-diol", "tert-butyl 2-azidoacetate", "copper sulfate pentahydrate", "sodium ascorbate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-pyrrolidin-2-yl-butyne-1,4-diol (1.0 g, 6.5 mmol), tert-butyl 2-azidoacetate (1.5 g, 7.8 mmol), copper sulfate pentahydrate (0.1 g, 0.4 mmol), and sodium ascorbate (0.3 g, 1.5 mmol) in a mixture of water (5 mL) and diethyl ether (5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (1 M) to the reaction mixture until the pH reaches 12.", "Step 4: Extract the product with diethyl ether (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (2 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a crude product.", "Step 7: Dissolve the crude product in hydrochloric acid (1 M) and stir at room temperature for 2 hours.", "Step 8: Neutralize the solution with sodium hydroxide solution (1 M) until the pH reaches 7.", "Step 9: Extract the product with diethyl ether (3 x 10 mL).", "Step 10: Combine the organic layers and wash with water (2 x 10 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product, (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid." ] }

CAS RN

1092491-23-0

Molecular Formula

C12H18N4O4

Molecular Weight

282.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.